N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13461890
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2O2 |
|---|---|
| Molecular Weight | 218.68 g/mol |
| IUPAC Name | N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H15ClN2O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 |
| Standard InChI Key | ZDEZHNMARFVALT-QMMMGPOBSA-N |
| Isomeric SMILES | CC(=O)NC[C@@H]1CCCN1C(=O)CCl |
| SMILES | CC(=O)NCC1CCCN1C(=O)CCl |
| Canonical SMILES | CC(=O)NCC1CCCN1C(=O)CCl |
Introduction
Structural and Stereochemical Features
The compound features a pyrrolidine ring—a five-membered secondary amine—with an (S)-configured chiral center at the C2 position. The substituents include:
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A 2-chloroacetyl group at the N1 position, providing electrophilic reactivity for nucleophilic substitution.
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An acetamide moiety at the C2-methyl position, contributing to hydrogen-bonding interactions with biological targets .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅ClN₂O₂ | |
| Molar Mass (g/mol) | 218.68 | |
| CAS Registry Number | 1353994-56-5 | |
| Stereochemistry | (S)-configuration at C2 | |
| XLogP3 (Lipophilicity) | 0.7 |
The stereochemistry is critical for its biological activity, as DPP-IV inhibitors often require precise spatial arrangement to bind enzyme active sites .
Synthetic Pathways
Starting Materials and Key Steps
The synthesis typically begins with L-proline, leveraging its inherent chirality:
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N-Acylation: L-proline reacts with chloroacetyl chloride in tetrahydrofuran (THF) to form 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid .
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Amide Formation: The carboxylic acid is converted to the acetamide via coupling with methylamine or through mixed anhydride intermediates .
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Purification: Chromatographic techniques isolate the enantiomerically pure product .
Optimization Challenges
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Reaction Solvent: Replacing acetonitrile with THF reduces reaction time from 48 hours to 2 hours .
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Byproduct Management: Impurities from over-acylation are minimized using controlled stoichiometry .
Biological Activity and Mechanism
DPP-IV Inhibition
The compound acts as a competitive inhibitor of DPP-IV, an enzyme that degrades incretin hormones like GLP-1. By prolonging GLP-1 activity, it enhances insulin secretion and suppresses glucagon, making it relevant for type 2 diabetes therapy .
Table 2: Comparative DPP-IV Inhibitor Profiles
| Compound | IC₅₀ (nM) | Structural Distinction | Clinical Status |
|---|---|---|---|
| N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide | 12.3 | Chloroacetyl warhead | Preclinical |
| Vildagliptin | 3.5 | Cyanopyrrolidine core | Approved (2007) |
| Sitagliptin | 1.8 | Triazolopiperazine scaffold | Approved (2006) |
Covalent Binding Mechanism
The chloroacetyl group undergoes nucleophilic attack by DPP-IV’s catalytic serine residue (Ser630), forming a covalent adduct that irreversibly inactivates the enzyme . This mechanism is distinct from non-covalent inhibitors like Sitagliptin, offering prolonged pharmacodynamic effects.
Applications in Drug Development
Intermediate for Vildagliptin Synthesis
The compound serves as a precursor in the multi-step synthesis of Vildagliptin:
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Cyanation: The acetamide is converted to a carbonitrile via Hofmann degradation .
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Coupling: Reaction with 3-amino-1-adamantanol yields the final drug molecule .
Exploration in Oncology
Preliminary studies suggest derivatives inhibit Wnt/β-catenin signaling, a pathway implicated in colorectal and breast cancers . Modifications to the acetamide group enhance solubility and target affinity .
| Hazard Category | Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Environmental Impact
The chloroacetyl group poses risks of aquatic toxicity (EC₅₀: 4.2 mg/L for Daphnia magna). Proper waste disposal via incineration is recommended .
Comparative Analysis with Analogues
Table 3: Structural Analogues and Their Properties
| Compound | Substituent Variation | Bioactivity |
|---|---|---|
| N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide | Chloro → Amino | Reduced DPP-IV affinity |
| N-Isopropyl derivative | Methyl → Isopropyl | Enhanced metabolic stability |
| Vildagliptin | Acetamide → Cyanopyrrolidine | Higher potency (IC₅₀: 3.5 nM) |
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